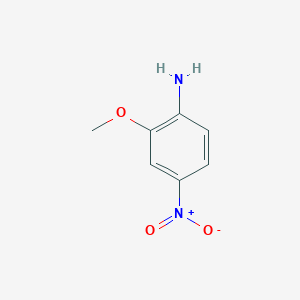

2-Methoxy-4-nitroaniline

Description

Properties

IUPAC Name |

2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBHRNIWBGTNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038700 | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |

| Record name | Benzenamine, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-52-9 | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXY-4-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU26P1846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitroaniline (CAS Number 97-52-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and biological interactions of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9). This compound, a yellow crystalline solid, is a key intermediate in the synthesis of dyes and pigments, particularly Pigment Yellow 74.[1] It also serves as a valuable building block in the pharmaceutical industry for the preparation of various bioactive molecules. This document consolidates critical data, including detailed spectroscopic information and experimental protocols, to support research and development activities.

Physicochemical Properties

This compound, also known as 4-Nitro-o-anisidine, is an aromatic amine with the chemical formula C₇H₈N₂O₃.[2] Its core structure consists of an aniline (B41778) ring substituted with a methoxy (B1213986) group at position 2 and a nitro group at position 4.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 97-52-9 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [2] |

| Appearance | Yellow to orange crystalline powder[2] |

| Melting Point | 138-143 °C |

| Boiling Point | Decomposes |

| Density | 1.42 g/cm³[1] |

| pKa | 1.02 ± 0.10 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in a comprehensive format in the search results. |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in a comprehensive format in the search results. |

Table 5: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (amine) |

| 1620-1580 | N-H bending (amine) |

| 1520-1480 | N-O asymmetric stretching (nitro group) |

| 1350-1310 | N-O symmetric stretching (nitro group) |

| 1250-1200 | C-O asymmetric stretching (aryl ether) |

| 1050-1000 | C-O symmetric stretching (aryl ether) |

Table 6: Mass Spectrometry Data of this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 138 | [M - NO]⁺ |

| 122 | [M - NO₂]⁺ |

| 108 | [M - NO₂ - CH₂]⁺ |

| 79 | [C₆H₅N]⁺ |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.

Table 7: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a three-step process starting from o-anisidine (B45086): acetylation, nitration, and hydrolysis.[3][4]

Step 1: Acetylation of o-Anisidine

-

Procedure: To a round-bottom flask, add o-anisidine and acetic acid. Heat the mixture to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield 2-methoxyacetanilide.[3]

Step 2: Nitration of 2-Methoxyacetanilide

-

Procedure: The 2-methoxyacetanilide is dissolved in a suitable solvent (e.g., acetic acid) and cooled in an ice bath. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period before being poured onto ice. The precipitated product, 2-methoxy-4-nitroacetanilide, is collected by filtration.[3]

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

-

Procedure: The 2-methoxy-4-nitroacetanilide is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled, and the product, this compound, precipitates and is collected by filtration, washed with water, and dried.[3][5]

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6][7][8] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[6][7][8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a higher concentration of the sample may be required.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10][11][12][13] Press the mixture into a thin, transparent pellet using a hydraulic press.[9][10][11][12][13]

-

Data Acquisition: Record the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for subtraction.[10]

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).[14]

-

Data Acquisition: Inject the sample into a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). Use a suitable temperature program to achieve good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a relevant m/z range.[15][16][17][18]

Biological Interactions and Signaling Pathways

Metabolism

The primary metabolic pathway of this compound in vivo involves hydroxylation of the aromatic ring, followed by conjugation reactions. The major metabolite formed is 6-hydroxy-2-methoxy-4-nitroaniline, which is then further metabolized to its glucuronide and sulfate (B86663) conjugates for excretion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. as.nyu.edu [as.nyu.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. edqm.eu [edqm.eu]

- 15. benchchem.com [benchchem.com]

- 16. gcms.cz [gcms.cz]

- 17. benchchem.com [benchchem.com]

- 18. epa.gov [epa.gov]

physical and chemical properties of 4-Nitro-o-anisidine

An In-Depth Technical Guide to 4-Nitro-o-anisidine

Introduction

4-Nitro-o-anisidine, also known by its IUPAC name 2-Methoxy-4-nitroaniline, is an organic compound with the chemical formula C₇H₈N₂O₃.[1][2][3][4] It presents as a yellow to orange crystalline powder.[2] This compound is a key intermediate in the chemical industry, primarily utilized in the synthesis of dyes and pigments.[2][4] Its molecular structure, featuring a nitro group and an amino group on an anisole (B1667542) framework, makes it a valuable precursor for creating various organic colorants. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value |

| IUPAC Name | This compound[4][5] |

| Synonyms | 4-Nitro-o-anisidine, Fast Red B Base, p-Nitro-o-anisidine[3][5] |

| CAS Number | 97-52-9[1][6] |

| Molecular Formula | C₇H₈N₂O₃[1][2][3] |

| Molecular Weight | 168.15 g/mol [1][3][6] |

| Appearance | Yellow to orange crystalline powder[2] |

| Melting Point | 140-142 °C[1][2] |

| Boiling Point | ~337.07 °C to 364.2 °C (estimates vary)[1][2] |

| Density | ~1.211 to 1.3 g/cm³[1][2] |

| Solubility | Slightly soluble in water (approx. 0.2 g/L).[2][7] Soluble in some organic solvents. |

| Flash Point | ~174 °C[1][2] |

| pKa | 1.02 ± 0.10 (Predicted)[2] |

| Vapor Pressure | 1.71E-05 mmHg at 25°C[2] |

Reactivity and Stability

Stability: The compound is stable under normal storage conditions but may be sensitive to moisture.[8] It is recommended to store it below +30°C.[2]

Reactivity: 4-Nitro-o-anisidine is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[8][9] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[9]

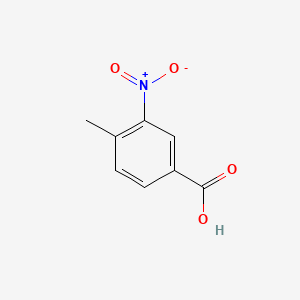

Synthesis and Applications

The primary application of 4-Nitro-o-anisidine is as a precursor in the manufacturing of azo dyes and pigments.[2][4] Notably, it is a key intermediate for the commercial production of Pigment Yellow 74.[4] The synthesis typically involves the nitration of o-anisidine.[10]

Caption: Synthesis workflow for 4-Nitro-o-anisidine.

Caption: Application of 4-Nitro-o-anisidine in pigment synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quality control of chemical compounds. Below are generalized methodologies for key analytical experiments applicable to 4-Nitro-o-anisidine.

Melting Point Determination

Objective: To determine the melting point range of a solid sample as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Nitro-o-anisidine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point (literature value: 140-142 °C).[1]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.

-

Analysis: A sharp melting range of 1-2 °C indicates high purity. Impurities typically depress and broaden the melting range.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of a sample and identify the number of components in a mixture.

Methodology:

-

Stationary Phase: A TLC plate coated with silica (B1680970) gel is used.

-

Sample Preparation: A dilute solution of 4-Nitro-o-anisidine is prepared in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Spotting: A small spot of the solution is applied to the baseline of the TLC plate using a capillary tube.

-

Mobile Phase (Eluent): A solvent system is chosen based on polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of solvent will depend on the polarity of potential impurities.

-

Development: The plate is placed in a sealed chromatography chamber containing the mobile phase, ensuring the solvent level is below the baseline. The solvent moves up the plate by capillary action.

-

Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. The spot of 4-Nitro-o-anisidine, being colored, is visible. For colorless impurities, UV light may be used for visualization if they are UV-active.

-

Analysis: A single spot indicates a pure compound under these conditions. The Retention Factor (Rf) value is calculated (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.

Caption: A typical workflow for the analysis of a chemical sample.

Safety and Handling

4-Nitro-o-anisidine is classified as harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[4][7]

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Avoid release to the environment.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

References

- 1. 4-Nitro-o-anisidine | CAS#:97-52-9 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Benzenamine, 2-methoxy-4-nitro- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 97-52-9 this compound AKSci R222 [aksci.com]

- 8. 2-Amino-4-nitro anisidine | 99-59-2 [chemicalbook.com]

- 9. 2-Amino-4-nitro anisidine CAS#: 99-59-2 [m.chemicalbook.com]

- 10. o-Anisidine - Wikipedia [en.wikipedia.org]

2-Methoxy-4-nitroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methoxy-4-nitroaniline, a key chemical intermediate in the synthesis of azo dyes and pigments, notably Pigment Yellow 74. The document details the molecule's structure, functional groups, and physicochemical properties. It presents a thorough experimental protocol for its multi-step synthesis from o-methoxyaniline, including acetylation, nitration, and hydrolysis. Furthermore, this guide outlines the metabolic pathway of this compound in biological systems and touches upon its role as an inducer of cytochrome P450 enzymes. All quantitative data is summarized for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Functional Groups

This compound, with the chemical formula C₇H₈N₂O₃, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with three functional groups: a methoxy (B1213986) group (-OCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[2]

The arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group influence the aromatic ring's electron density, making it a versatile precursor in various chemical syntheses.

Caption: Structure of this compound.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| CAS Number | 97-52-9 | [4] |

| Appearance | Yellow to orange crystalline powder | [3] |

| Melting Point | 139-143 °C | [5] |

| Boiling Point | ~337 °C (estimated) | [3] |

| Density | ~1.42 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO. | [6] |

Experimental Protocols

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a three-step process starting from o-methoxyaniline. This process involves the protection of the amino group by acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis.[7][8]

Caption: Experimental workflow for the synthesis.

Step 1: Acetylation of o-Methoxyaniline

This initial step serves to protect the amino group of o-methoxyaniline to prevent undesired side reactions during the subsequent nitration step.

-

Materials: o-Methoxyaniline, Acetic Anhydride (or glacial acetic acid).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add o-methoxyaniline and acetic anhydride.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 2-methoxyacetanilide.

-

Collect the solid by filtration, wash with water, and dry.[7][8]

-

Step 2: Nitration of 2-Methoxyacetanilide

The protected intermediate is then nitrated to introduce the nitro group at the para position relative to the amino group.

-

Materials: 2-Methoxyacetanilide, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

Dissolve 2-methoxyacetanilide in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cool the mixture in an ice bath (0-5 °C).

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, continue stirring the mixture at a low temperature for a designated time.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2-methoxy-4-nitroacetanilide.

-

Filter the yellow solid, wash it thoroughly with cold water, and dry.[7][9]

-

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step involves the deprotection of the amino group by hydrolyzing the acetamide.

-

Materials: 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide solution.

-

Procedure:

-

Suspend 2-methoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for approximately 2 hours.

-

The solid will gradually dissolve as the hydrolysis proceeds.

-

Cool the reaction mixture in an ice bath to precipitate the final product, this compound.

-

Collect the yellow crystalline product by filtration, wash with cold water, and dry.[10] A high yield of approximately 95% can be expected.[10]

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Gas Chromatography (GC): Can be used to monitor the progress of the synthesis reactions.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C-O, N-O stretches).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Interactions and Pathways

Metabolism

In biological systems, this compound undergoes metabolism primarily in the liver. Studies in rats have shown that the main metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation with sulfate (B86663) or glucuronic acid to facilitate excretion.

Caption: Metabolic pathway of this compound.

Induction of Cytochrome P450 Enzymes

This compound has been identified as a selective inducer of Cytochrome P450 1A2 (CYP1A2) in rat liver.[11] The induction of CYP enzymes is a critical aspect of drug-drug interactions and the metabolism of xenobiotics. The general mechanism involves the activation of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) for CYP1A enzymes, by the inducing agent.

Caption: Induction of Cytochrome P450 by xenobiotics.

This induction can lead to an accelerated metabolism of other drugs or endogenous compounds, potentially altering their efficacy and toxicity. For drug development professionals, understanding the potential of a compound to induce CYP enzymes is crucial for assessing its safety profile and potential for drug interactions.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and chemical properties. The synthetic route via acetylation, nitration, and hydrolysis of o-methoxyaniline is a robust and high-yielding process. Its metabolic fate and its ability to induce cytochrome P450 enzymes are important considerations for its application and for the safety assessment of related compounds. This guide provides a foundational understanding for researchers and professionals working with this molecule, offering detailed protocols and visual aids to support further research and development.

References

- 1. Growth and characterization of organic this compound single crystal for optical applications - ProQuest [proquest.com]

- 2. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 97-52-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-Methoxy-4-nitroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), a substituted aromatic amine, is a well-established intermediate in the chemical industry, primarily recognized for its role in the synthesis of azo dyes and pigments.[1][2] However, its utility extends far beyond coloration. The unique arrangement of its methoxy (B1213986), nitro, and amino functional groups imparts a range of chemical reactivities and biological interactions that make it a valuable tool in diverse research fields. This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a focus on its role in synthetic chemistry, biochemistry, toxicology, and materials science. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further investigation and application by professionals in drug development and scientific research.

Physicochemical Properties and Synthesis

This compound is a yellow to orange crystalline powder.[1][3] Its chemical structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an aniline (B41778) ring, is key to its reactivity.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 97-52-9 | [1][4][5] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][6] |

| Molecular Weight | 168.15 g/mol | [6][7][8] |

| Appearance | Yellow to orange crystalline powder | [1][3][4] |

| Melting Point | 140-142 °C | [3] |

| Water Solubility | Sparingly soluble | [1][4] |

| Organic Solvents | Soluble in ethanol (B145695), acetone, DMSO, NMP | [1][3][4] |

Solubility Data

The solubility of this compound varies significantly across different organic solvents. A study by Bao et al. (2020) systematically measured its solubility, with the trend from highest to lowest being: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (B87167) (DMSO) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > ethanol > methanol (B129727) > n-propanol > isopropanol (B130326) > ethylene (B1197577) glycol (EG) > n-butanol > water.[9]

Synthesis Overview

The most common industrial synthesis of this compound is a multi-step process starting from o-methoxyaniline.[10][11] The process involves the protection of the amino group via acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis to yield the final product.[10]

Synthesis Yields

The efficiency of the synthesis process is critical. Various reported methods show high yields for each step.

| Reaction Step | Reactants/Conditions | Product | Yield (%) | Reference(s) |

| Nitration/Hydrolysis | 4-nitro-2-methoxy-N-p-toluenesulfonylaniline, H₂SO₄, then NaOH | This compound | 95 | [1] |

| Hydrolysis | 2-methoxy-4-nitroacetanilide, NaOH, H₂O at 100°C for 2h | This compound | 95.3 | [7][12] |

| Full Process | o-methoxyaniline through acetylation, nitration, and alkaline hydrolysis | This compound | 93 | [11] |

Core Research Applications

Dye and Pigment Chemistry

The primary industrial application of this compound is as a diazo component for synthesizing azo dyes.[5][13] It is a crucial precursor for high-volume pigments like Pigment Yellow 74 and various red dyes (Fast Red B Base).[2][4][6]

The synthesis involves diazotization of the primary amino group of this compound, followed by coupling the resulting diazonium salt with a suitable coupling component (e.g., phenols, naphthols, or other aromatic amines).[14][15]

Biochemical and Toxicological Research

This compound serves as a valuable chemical probe in biochemical and toxicological studies.

Enzyme Induction: Research has shown that this compound is a significant and selective inducer of Cytochrome P450 1A2 (CYP1A2) in rats, owing to its small molecular size.[9] This property makes it a useful tool for studying the regulation and function of this key drug-metabolizing enzyme.

Metabolism: In rodent models (Harlan Sprague Dawley rats and B6C3F1/N mice), the metabolism of this compound occurs primarily through hydroxylation of the phenyl ring to form 6-hydroxy MNA.[16]

Toxicology: Due to its structural similarity to carcinogenic anilines, its toxicological profile has been investigated.[17] Studies have assessed its potential for genotoxicity, reproductive toxicity, and contact hypersensitivity.[17]

| Study Type | Model | Dosing | Key Findings | Reference(s) |

| Subacute Toxicity | B6C3F1/N Mice (Female) | 10,000 ppm in feed for 14 days | Decreased body weight (13.5%) and absolute kidney weight (14.8%). | [17] |

| Subacute Toxicity | B6C3F1/N Mice (Male) | 1250-10,000 ppm in feed for 14 days | Increased relative liver weights (9-13%). | [17] |

| Reproductive Toxicity | Rodents | 5000 ppm in feed | Decreases in mean litter weights observed. | [17] |

| Mutagenicity | S. typhimurium TA100, TA98 | 250-1000 µ g/plate | Induced significant increases in mutant colonies (with and without metabolic activation). | [17] |

| Contact Dermatitis | Human (Dye-stuff workers) | Patch test with 0.2% solution | One of 14 sensitized workers showed a positive reaction to this compound. | [4] |

Pharmaceutical and Medicinal Chemistry

The nitroaniline scaffold is present in various biologically active molecules. This compound serves as a versatile building block for synthesizing derivatives with potential therapeutic applications, including antineoplastic (anticancer) drugs.[9][16] Its functional groups allow for further chemical modifications to create libraries of novel compounds for screening.[18] For instance, the related compound 4-Fluoro-2-Methoxy-5-Nitroaniline is a key intermediate in the synthesis of the anticancer drug Mereletinib.[19]

Analytical Chemistry and Materials Science

Photometric Reagent: this compound has been utilized as a photometric reagent for the quantitative determination of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives.[9]

Nonlinear Optical (NLO) Materials: Its molecular structure, featuring strong donor and acceptor groups, suggests potential for use as a nonlinear optical (NLO) material, an area of interest in advanced materials research.[3][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Hydrolysis Step)

This protocol details the hydrolysis of 2-Methoxy-4-nitroacetanilide, a key step in the overall synthesis.[7][10]

Materials:

-

2-Methoxy-4-nitroacetanilide

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

1 L round-bottom flask, reflux condenser, heating mantle, stirring apparatus

-

Vacuum filtration setup

Procedure:

-

Suspend the dried 2-methoxy-4-nitroacetanilide (e.g., 189.2 g, 0.9 mol) in 500 mL of water in the 1 L round-bottom flask.[10]

-

Prepare a solution of sodium hydroxide (e.g., 72 g, 1.8 mol) in 200 mL of water and add it to the suspension.[10]

-

Heat the mixture to 100°C and maintain at reflux for 2 hours with constant stirring. The solid will dissolve as the hydrolysis reaction proceeds.[7][10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.[10]

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the filter cake with cold deionized water (e.g., 3 x 100 mL).[10]

-

Dry the product to a constant weight at 80°C. An expected yield of approximately 95% can be achieved.[1][10]

Protocol 2: General Procedure for Azo Dye Synthesis (Diazotization)

This protocol outlines the general diazotization of an aromatic amine like this compound.[15][20]

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Urea (to destroy excess nitrous acid)

-

Deionized water

-

Beakers, ice bath, stirring apparatus

Procedure:

-

Dissolve the aromatic amine (e.g., 4 g, 0.024 mol of 2-Methoxy-5-nitroaniline, an isomer with similar reactivity) in a mixture of concentrated acid (e.g., 6 mL H₂SO₄) and water (e.g., 50 mL) in a beaker.[15]

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (e.g., ~0.02 mol in 10 mL water) and add it dropwise to the cooled amine solution, maintaining the temperature below 5°C.[15]

-

Continue stirring for approximately 30 minutes after the addition is complete.

-

Verify the completion of diazotization using a suitable test (e.g., starch-iodide paper or 4-(N,N-dimethylamino)benzaldehyde solution).[15]

-

The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction with the chosen coupling component.

Conclusion

This compound is a versatile chemical compound with significant research potential that extends well beyond its traditional role in the dye industry. Its utility as a selective enzyme inducer in biochemical research, a scaffold for medicinal chemistry, a reagent in analytical methods, and a precursor to advanced materials highlights its importance. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists and researchers aiming to explore and leverage the diverse applications of this valuable intermediate. Further investigation into its derivatives and their biological activities represents a promising avenue for future research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. CAS 97-52-9 | this compound | Fast Red B Base [jayfinechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 97-52-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. orientjchem.org [orientjchem.org]

- 15. scialert.net [scialert.net]

- 16. This compound CAS#: 97-52-9 [m.chemicalbook.com]

- 17. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

2-Methoxy-4-nitroaniline: A Technical Guide to a Promising Nonlinear Optical Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-nitroaniline (MNA) is an organic molecular crystal that has garnered interest for its potential applications in the field of nonlinear optics (NLO). This technical guide provides a comprehensive overview of MNA, focusing on its synthesis, crystal growth, and detailed characterization. While MNA crystallizes in a centrosymmetric space group, which theoretically precludes second-order NLO effects, its significant third-order nonlinearity makes it a candidate for applications in optical limiting and all-optical switching. This document outlines the experimental protocols for its synthesis and characterization and presents available data in a structured format.

Introduction to this compound (MNA)

This compound, also known as 4-nitro-o-anisidine, is an organic compound with the chemical formula C₇H₈N₂O₃. It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The presence of electron-donating (amino and methoxy) and electron-accepting (nitro) groups creates a significant intramolecular charge transfer system, which is a key characteristic for NLO activity. Although its molecular structure is conducive to a large molecular hyperpolarizability, the crystal structure of MNA is centrosymmetric, which cancels out second-order NLO effects on a macroscopic level. However, it can exhibit third-order NLO phenomena.

Physicochemical and Crystallographic Properties

A summary of the key physicochemical and crystallographic properties of MNA is presented in Table 1.

| Property | Value |

| Chemical Formula | C₇H₈N₂O₃ |

| Molar Mass | 168.15 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 140-142 °C |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (centrosymmetric) |

| JCPDS File Card No. | 45-1610 |

Synthesis and Crystal Growth

Synthesis of this compound

The synthesis of this compound is typically a multi-step process starting from o-methoxyaniline. The general workflow involves the protection of the amino group, followed by nitration, and finally deprotection.

Experimental Protocol: Synthesis

-

Acetylation of o-Methoxyaniline: o-Methoxyaniline is reacted with acetic anhydride (B1165640) in the presence of a catalyst to form 2-methoxyacetanilide. This step protects the amino group from oxidation during nitration.

-

Nitration of 2-Methoxyacetanilide: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position to the amino group, yielding 2-methoxy-4-nitroacetanilide.

-

Hydrolysis: The acetyl group is removed by alkaline hydrolysis to yield the final product, this compound. The crude product is then purified by recrystallization.

Single Crystal Growth by Slow Evaporation

High-quality single crystals of MNA are essential for the characterization of its NLO properties. The slow evaporation solution growth technique is a common and effective method.

Experimental Protocol: Crystal Growth

-

Solvent Selection: A solvent in which MNA has moderate solubility and a relatively low evaporation rate is chosen. Acetone is a commonly used solvent.

-

Preparation of Saturated Solution: A saturated solution of MNA is prepared at a constant temperature by dissolving the solute in the chosen solvent with continuous stirring.

-

Filtration: The saturated solution is filtered to remove any suspended impurities.

-

Evaporation: The filtered solution is placed in a beaker covered with a perforated lid to control the rate of evaporation and kept in a constant temperature bath in a dust-free environment.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

Characterization Techniques and Expected Results

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline nature and identify the crystal phase of the grown MNA crystals.

Experimental Protocol: PXRD

-

Sample Preparation: A small amount of the grown crystal is finely powdered using an agate mortar and pestle.

-

Data Acquisition: The powder sample is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is typically collected over a 2θ range of 10-80°.

-

Data Analysis: The obtained diffraction peaks are indexed, and the lattice parameters are calculated and compared with standard JCPDS data (File Card No: 45-1610).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the MNA molecule.

Experimental Protocol: FTIR

-

Sample Preparation: The spectrum is typically recorded using the KBr pellet technique. A small amount of the powdered MNA sample is mixed with spectroscopic grade KBr and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption peaks are assigned to the corresponding functional groups.

Table 2: Expected FTIR Vibrational Frequencies for MNA

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching vibrations of the amino group |

| ~1600-1500 | N-H bending vibrations |

| ~1550-1490 | Asymmetric NO₂ stretching |

| ~1350-1300 | Symmetric NO₂ stretching |

| ~1250-1200 | Asymmetric C-O-C stretching of the methoxy group |

| ~1050-1000 | Symmetric C-O-C stretching of the methoxy group |

UV-Vis-NIR Spectroscopy

This technique is used to determine the optical transparency window and the optical band gap of the MNA crystal.

Experimental Protocol: UV-Vis-NIR

-

Sample Preparation: A solution of MNA in a suitable solvent (e.g., ethanol) is prepared for solution-state measurements. For single crystals, a polished thin crystal is used.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-1100 nm.

-

Data Analysis: The lower cut-off wavelength is determined from the absorption edge. The optical band gap (Eg) can be estimated from the Tauc plot.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of the MNA crystal.

Experimental Protocol: TGA/DTA

-

Sample Preparation: A few milligrams of the MNA sample are placed in an alumina (B75360) crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.

-

Data Analysis: The TGA curve provides information about the decomposition temperature, while the DTA curve shows endothermic or exothermic transitions, such as melting.

Nonlinear Optical Properties

The Centrosymmetric Nature of MNA and NLO Effects

MNA crystallizes in the centrosymmetric space group P2₁/a. In a centrosymmetric crystal, for every atom at a position (x, y, z), there is an identical atom at (-x, -y, -z). This symmetry property has a profound consequence on the second-order NLO susceptibility (χ⁽²⁾), which is a third-rank tensor. Due to inversion symmetry, all elements of the χ⁽²⁾ tensor become zero. Therefore, MNA is not expected to exhibit second-harmonic generation (SHG).

However, centrosymmetric materials can possess a non-zero third-order NLO susceptibility (χ⁽³⁾). This allows for phenomena such as third-harmonic generation (THG) and nonlinear absorption, which are relevant for applications like optical limiting.

Third-Order NLO Measurements (Z-scan)

The Z-scan technique is a widely used method to measure the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Protocol: Z-scan

-

Experimental Setup: A high-intensity laser beam is focused using a lens. The MNA crystal is mounted on a translation stage that moves it along the beam axis (the z-direction) through the focal point.

-

Open-Aperture Z-scan: The total transmitted intensity through the sample is measured as a function of its position 'z' without an aperture in front of the detector. This provides information about the nonlinear absorption (β).

-

Closed-Aperture Z-scan: An aperture is placed before the detector, and the measurement is repeated. The resulting transmittance curve is sensitive to both nonlinear refraction and nonlinear absorption.

-

Data Analysis: By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated, and the nonlinear refractive index (n₂) can be determined. The third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Table 3: Nonlinear Optical Data for MNA (Note: Experimental values for MNA are not widely reported in the literature; this table serves as a template for expected data.)

| NLO Parameter | Symbol | Expected Value/Comments |

| Second-Order Susceptibility | χ⁽²⁾ | Theoretically zero due to centrosymmetric crystal structure. |

| Third-Order Susceptibility | χ⁽³⁾ | Non-zero; specific value to be determined experimentally. |

| Nonlinear Refractive Index | n₂ | To be determined by Z-scan. |

| Nonlinear Absorption Coefficient | β | To be determined by Z-scan. |

Conclusion

This compound is a material of interest in the field of nonlinear optics due to its potential for third-order NLO applications. Its synthesis is well-established, and high-quality single crystals can be grown using the slow evaporation technique. While its centrosymmetric crystal structure precludes second-order NLO effects like SHG, its molecular design with strong donor and acceptor groups suggests a significant third-order nonlinearity. Further experimental investigation, particularly quantitative Z-scan measurements, is necessary to fully elucidate its NLO coefficients and evaluate its potential for practical applications in devices such as optical limiters and all-optical switches. This guide provides a foundational understanding and detailed protocols for researchers to explore the properties of this intriguing organic NLO material.

An In-depth Technical Guide on the Biochemical and Physiological Actions of 2-Methoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-nitroaniline (MNA), a synthetic aromatic amine, is primarily utilized as an intermediate in the manufacturing of azo dyes and pigments. While its industrial applications are well-established, its interactions with biological systems warrant a comprehensive understanding, particularly for professionals in toxicology, pharmacology, and drug development. This technical guide provides a detailed overview of the current scientific knowledge regarding the biochemical and physiological actions of MNA. The document synthesizes available data on its metabolism, toxicological profile, and its notable interaction with cytochrome P450 enzymes. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

This compound, also known as 4-Nitro-o-anisidine, is a yellow crystalline solid with the chemical formula C₇H₈N₂O₃.[1] Its primary use is in the synthesis of Pigment Yellow 74 and other azo dyes.[2] Due to its structural similarity to other aniline (B41778) derivatives with known biological effects, understanding the biochemical and physiological actions of MNA is crucial for assessing its potential human health risks and for exploring any pharmacological relevance. This guide will delve into the metabolic fate of MNA, its toxicological properties, and its specific molecular interactions, with a focus on providing researchers and drug development professionals with a detailed and actionable body of information.

Biochemical Actions

Metabolism

The metabolism of this compound has been investigated in rodents and human liver hepatocytes. The primary metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation reactions.[3]

The major metabolic pathway of MNA is initiated by cytochrome P450-mediated hydroxylation to form 6-hydroxy MNA. This metabolite then undergoes phase II conjugation to form sulfate (B86663) and glucuronide conjugates, which are the major metabolites detected.[3]

Induction of Cytochrome P450 Enzymes

A significant biochemical action of this compound is its ability to selectively induce the expression of Cytochrome P450 1A2 (CYP1A2) in the liver. Studies in male F344 rats have demonstrated that MNA is a more selective inducer of CYP1A2 than other related compounds. This induction occurs at both the mRNA and protein levels.

Physiological Actions

The physiological actions of this compound are primarily characterized by its toxicological effects observed in animal studies. These effects range from hematotoxicity to reproductive and developmental toxicity.

Toxicological Profile

The toxicological properties of MNA have been evaluated in various studies, revealing a range of adverse effects. One of the suspected adverse effects is methemoglobinemia, a condition characterized by an increase in methemoglobin in the blood.[1]

3.1.1 Acute and Subacute Toxicity

A 28-day oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOEL) of 30 mg/kg/day.[1] Effects observed at higher doses included changes in hematology, increased liver and spleen weights, myocardial necrosis, and extramedullary hematopoiesis in the spleen.[1] In a 14-day subacute study in mice, administration of MNA in feed at concentrations up to 10,000 ppm resulted in decreased body and kidney weight in females and increased liver weight in both sexes.[4]

3.1.2 Genotoxicity

This compound has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[4] It induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation.[4]

3.1.3 Reproductive and Developmental Toxicity

In a reproductive toxicity study, timed-mated female Harlan Sprague Dawley rats were exposed to MNA in their feed from gestation day 6 through postnatal day 21.[4] A decrease in mean litter weights was observed at a concentration of 5000 ppm.[4]

Quantitative Data

The following tables summarize the available quantitative data on the toxicological and pharmacokinetic properties of this compound.

| Parameter | Species | Route | Value | Reference |

| NOEL (28-day) | Rat | Oral | 30 mg/kg/day | [1] |

| Genotoxicity | S. typhimurium | In vitro | Mutagenic at 250-1000 µ g/plate | [4] |

| Reproductive Toxicity | Rat | Oral (feed) | Decreased litter weight at 5000 ppm | [4] |

| Parameter | Species/System | Value | Reference |

| Absorption (Oral) | |||

| Rat | Well-absorbed (75-79% eliminated in urine) | [3] | |

| Mouse | Well-absorbed (55-68% eliminated in urine) | [3] | |

| Absorption (Dermal) | |||

| Rat | Poorly absorbed (5.5% over 24h) | [3] | |

| Mouse | Poorly absorbed (10% over 24h) | [3] | |

| Elimination Half-life (in hepatocytes) | |||

| Rat | 152-424 min | [3] | |

| Mouse | 70-106 min | [3] | |

| Human | 118-403 min | [3] | |

| Tissue Binding (Oral) | |||

| Rat | Highest in liver (43%) and red blood cells (30%) | [3] | |

| DNA Binding (Oral) | |||

| Rat | Highest in cecum (160 pmol/mg DNA) | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Metabolism Study in Rodents

Objective: To investigate the disposition and metabolism of this compound in rats and mice.

Methodology:

-

Test Animals: Male and female Harlan Sprague Dawley rats and B6C3F1/N mice.

-

Test Substance: [¹⁴C]MNA administered orally, intravenously, or dermally at doses of 2, 15, or 150 mg/kg.

-

Sample Collection: Urine, feces, and bile were collected over 72 hours. At necropsy, tissues were collected for analysis of radioactivity.

-

Metabolite Profiling: Urine samples were analyzed by high-performance liquid chromatography (HPLC) with radiometric detection. Metabolites were identified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Hepatocyte Clearance: Clearance of MNA was determined in isolated hepatocytes from rats, mice, and humans.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound.

Methodology:

-

Tester Strains: Salmonella typhimurium strains TA98 and TA100.

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction for metabolic activation.

-

Procedure: A suspension of the bacterial tester strain, the test substance at various concentrations (250-1000 µ g/plate ), and with or without S9 mix were combined and plated on minimal glucose agar (B569324) plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) was counted and compared to the solvent control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound, with the notable exception of its influence on the expression of CYP1A2. The induction of CYP1A2 suggests a potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, as this is a common mechanism for the induction of CYP1A enzymes. However, direct evidence for MNA binding to and activation of the AhR is not yet established.

Conclusion

This compound is a chemical intermediate whose primary biological significance, based on current research, lies in its toxicological profile and its ability to induce a key drug-metabolizing enzyme. Its metabolism is characterized by hydroxylation and conjugation, leading to urinary excretion. The compound exhibits genotoxicity in bacterial systems and can induce adverse effects on development and various organs in rodents at high doses. The selective induction of CYP1A2 is a notable biochemical action that warrants further investigation, particularly in the context of potential drug-drug interactions. For researchers and professionals in drug development, MNA serves as an example of an industrial chemical with defined biological activities that necessitate careful risk assessment. Further research is required to elucidate any specific interactions with cellular signaling pathways beyond CYP1A2 induction and to fully understand its mode of action for the observed toxicities.

References

- 1. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Metabolism and disposition of this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-4-nitroaniline as a selective inducer of cytochrome P450IA2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Methoxy-4-nitroaniline (MNA), a small aromatic amine, has been identified as a potent and selective inducer of cytochrome P450 1A2 (CYP1A2) in rats. This technical guide provides a comprehensive overview of the scientific evidence supporting this selectivity, including available quantitative data, detailed experimental methodologies, and an exploration of the proposed signaling pathways. Notably, evidence suggests that MNA's induction of CYP1A2 in rats may occur through a mechanism independent of the classical Aryl hydrocarbon Receptor (AhR) pathway, making it a unique tool for studying CYP1A2 regulation and its toxicological implications. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of CYP450 induction and the metabolic activation of aromatic amines.

Introduction

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of xenobiotics, including drugs, environmental pollutants, and carcinogens. The CYP1A subfamily, consisting of CYP1A1 and CYP1A2, is of particular interest due to its involvement in the metabolic activation of procarcinogens. While both enzymes can be induced by planar aromatic hydrocarbons through the Aryl hydrocarbon Receptor (AhR), the selective induction of CYP1A2 is of significant toxicological and pharmacological interest.

This compound (MNA) has emerged as a molecule of interest due to its ability to selectively induce CYP1A2 in rat liver.[1][2] This selectivity is noteworthy as many inducers often affect both CYP1A1 and CYP1A2. Understanding the mechanism and specificity of MNA-mediated CYP1A2 induction is crucial for assessing its toxicological profile and for its potential use as a research tool to probe the specific functions of CYP1A2.

Quantitative Data on CYP1A2 Induction

| Inducer | Dose | CYP1A2/CYP1A1 Protein Induction Ratio | Reference |

| This compound (MNA) | 0.44 mmol/kg | 9.5 | [2] |

This table summarizes the reported selectivity of MNA for CYP1A2 induction in rat liver. The ratio was determined by Western blot analysis of liver microsomes.

Signaling Pathway of CYP1A2 Induction

The induction of CYP1A enzymes is classically mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1A2, leading to their transcriptional activation.

However, studies on this compound suggest a departure from this canonical pathway in rats. A luciferase reporter gene assay indicated that MNA is not a ligand for the AhR.[4] This finding has led to the proposal of an AhR-independent pathway for CYP1A2 induction by MNA in this species. The precise molecular details of this alternative pathway have yet to be fully elucidated.

Below are diagrams illustrating the classical AhR-dependent pathway and a conceptual representation of the proposed AhR-independent pathway for MNA.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the selective induction of CYP1A2 by this compound. Specific details from the original research publications were not fully available and may require direct access to those articles.

Animal Treatment

-

Species: Male F344 rats.

-

Compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection or oral gavage.

-

Dosage: A dose of 0.44 mmol/kg body weight has been reported to be effective.[2]

-

Time Course: Animals are typically sacrificed at a specific time point after treatment (e.g., 24 or 48 hours) for the collection of liver tissue.

Preparation of Liver Microsomes

-

Excise the liver and homogenize in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) for 20 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C until use.

-

Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or Lowry assay.

Western Blot Analysis for CYP1A2 Protein Levels

-

Denature microsomal proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for rat CYP1A2.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane with TBST to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Northern Blot Analysis for CYP1A2 mRNA Levels

-

Isolate total RNA from liver tissue using a standard method such as TRIzol reagent.

-

Separate the RNA by denaturing formaldehyde-agarose gel electrophoresis.

-

Transfer the RNA to a nylon membrane.

-

Prehybridize the membrane in a hybridization buffer.

-

Hybridize the membrane with a radiolabeled or digoxigenin-labeled cDNA probe specific for rat CYP1A2.

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Visualize the hybridized probe by autoradiography or a chemiluminescent detection system.

-

Quantify the signal and normalize to a housekeeping gene (e.g., GAPDH or β-actin).

Methoxyresorufin-O-demethylase (MROD) Assay for CYP1A2 Enzyme Activity

-

Prepare a reaction mixture containing liver microsomes, a phosphate buffer (pH 7.4), and the substrate methoxyresorufin.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction by adding a solvent such as acetonitrile.

-

Measure the formation of the fluorescent product, resorufin (B1680543), using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein, using a standard curve of resorufin.

Conclusion

This compound is a valuable research tool for studying the regulation and function of CYP1A2, particularly due to its high selectivity in rats. The evidence pointing towards an AhR-independent mechanism of induction opens up new avenues for research into the transcriptional control of CYP enzymes. For drug development professionals, understanding the induction potential of MNA-related structures is important for predicting drug-drug interactions and assessing the metabolic activation of new chemical entities. Further research is warranted to elucidate the precise molecular pathway of MNA-mediated CYP1A2 induction and to determine if this selectivity is observed in other species, including humans. The lack of comprehensive dose-response data also represents a key area for future investigation.

References

- 1. This compound is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its isomers induce cytochrome P4501A (CYP1A) enzymes with different selectivities in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aryl hydrocarbon (Ah) receptor-independent induction of Cyp1a2 gene expression by acenaphthylene and related compounds in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species difference in the induction of hepatic CYP1A subfamily enzymes, especially CYP1A2, by this compound among rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-4-nitroaniline: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxy-4-nitroaniline as a versatile building block in medicinal chemistry. While its primary industrial application lies in the synthesis of dyes and pigments, its chemical functionalities offer significant potential for the development of novel therapeutic agents. This document outlines its synthetic utility, potential biological activities of its derivatives, and relevant experimental protocols to guide researchers in this field.

Core Properties of this compound

This compound is a yellow crystalline solid with the molecular formula C₇H₈N₂O₃. Its structure, featuring a nitro group, a methoxy (B1213986) group, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 140-142 °C |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. |

| CAS Number | 97-52-9 |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from o-methoxyaniline. The amino group is first protected, followed by nitration and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of o-Methoxyaniline

-

In a round-bottom flask, combine o-methoxyaniline (1.0 mol) with acetic anhydride (B1165640) (1.2 mol).

-

Heat the mixture at 100°C for 1 hour.

-

Pour the reaction mixture into cold water to precipitate N-(2-methoxyphenyl)acetamide.

-

Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-

Dissolve N-(2-methoxyphenyl)acetamide (1.0 mol) in concentrated sulfuric acid at 0-5°C.

-

Slowly add a mixture of concentrated nitric acid (1.1 mol) and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Stir the mixture for 2 hours at 0-5°C.

-

Pour the reaction mixture onto crushed ice to precipitate N-(2-methoxy-4-nitrophenyl)acetamide.

-

Filter the solid, wash with cold water until neutral, and dry.

Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

-

Suspend N-(2-methoxy-4-nitrophenyl)acetamide (1.0 mol) in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid (2.0 mol) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide (B78521) solution to precipitate this compound.

-

Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Medicinal Chemistry Applications and Biological Activity of Derivatives

While specific research on the medicinal chemistry applications of this compound is emerging, the broader class of nitroaniline derivatives has shown significant promise in various therapeutic areas. The nitro group can act as a bio-activatable moiety, particularly in hypoxic environments characteristic of solid tumors.

Anticancer Activity

Derivatives of nitroanilines have been investigated as potential anticancer agents. The nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine (B1172632) species, which can induce cellular damage and apoptosis.

Table 2: Anticancer Activity of Structurally Related Nitroaniline Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) |

| 1a | HCT116 | 0.0059 |

| 1b | HCT116 | 8.7 |

| 2a | UV4 (hypoxic) | 60-70 fold selectivity |

| 3a | Mer Kinase | 0.0185 |

| 3b | c-Met Kinase | 0.0336 |

Data presented is for N-substituted 2-nitroaniline (B44862) derivatives and is intended to be illustrative of the potential of this class of compounds.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.[1]

Antimicrobial Activity

The nitroaromatic scaffold is present in several antimicrobial drugs. The mechanism of action is often attributed to the reduction of the nitro group, leading to the formation of reactive radicals that can damage microbial DNA and proteins.

Table 3: Antimicrobial Activity of Structurally Related Nitroaniline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 4a | S. aureus | 12.5 |

| 4b | E. coli | 25 |

| 5a | C. albicans | 6.25 |

Data presented is for N-substituted 2-nitroaniline derivatives and is intended to be illustrative of the potential of this class of compounds.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serially dilute the test compounds in the broth in a 96-well microtiter plate.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Mechanism of Action and Signaling Pathways